5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 108261-07-0
VCID: VC0041581
InChI: InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3
SMILES: CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

CAS No.: 108261-07-0

Reference Standards

VCID: VC0041581

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol - 108261-07-0

CAS No. 108261-07-0
Product Name 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol
Standard InChI InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3
Standard InChIKey WXIAEQCTLGPQCD-UHFFFAOYSA-N
SMILES CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
Canonical SMILES CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
PubChem Compound 13912214
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator